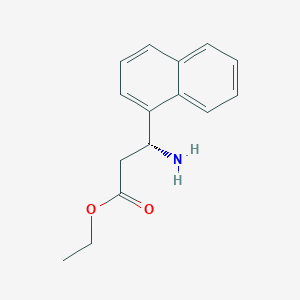![molecular formula C25H20BrF2P B12567035 Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide CAS No. 159418-50-5](/img/structure/B12567035.png)
Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide is an organophosphorus compound with the molecular formula C25H20F2P·Br It is a bromide salt of a phosphonium cation, characterized by the presence of a [(2,5-difluorophenyl)methyl] group attached to a triphenylphosphonium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with a suitable bromide precursor. One common method is the reaction of triphenylphosphine with [(2,5-difluorophenyl)methyl] bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium cation may be oxidized or reduced under specific conditions.
Addition Reactions: The compound can react with electrophiles or nucleophiles, leading to the addition of new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride, potassium tert-butoxide), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out in polar organic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different phosphonium salts, while oxidation reactions may produce phosphine oxides .
科学的研究の応用
Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and the preparation of phosphonium ylides.
Biology: The compound is studied for its potential biological activity, including its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for bioactive compounds.
作用機序
The mechanism of action of Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide involves its interaction with molecular targets and pathways. The phosphonium cation can interact with nucleophilic sites on biological molecules, leading to various biochemical effects. The [(2,5-difluorophenyl)methyl] group may also contribute to the compound’s activity by influencing its binding affinity and specificity .
類似化合物との比較
Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide can be compared with other similar compounds, such as:
特性
CAS番号 |
159418-50-5 |
|---|---|
分子式 |
C25H20BrF2P |
分子量 |
469.3 g/mol |
IUPAC名 |
(2,5-difluorophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H20F2P.BrH/c26-21-16-17-25(27)20(18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1 |
InChIキー |
KZKHNHYRNJXRSZ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)F)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


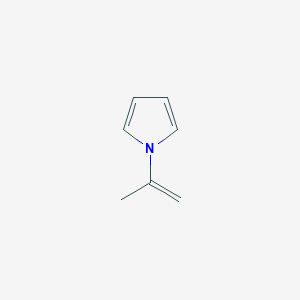

![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)
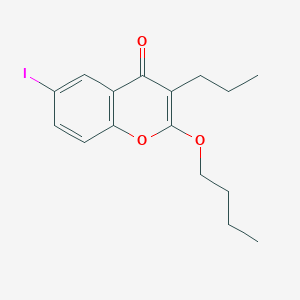
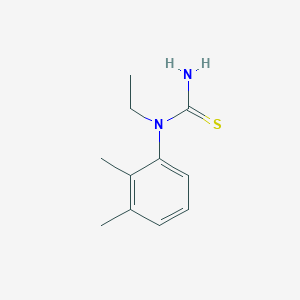


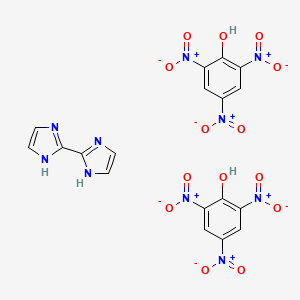
![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)


